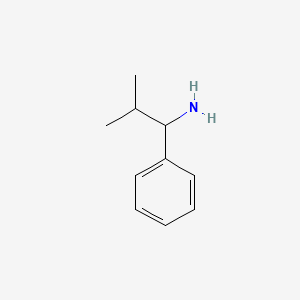

2-Methyl-1-phenylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407186 | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6668-27-5 | |

| Record name | α-(1-Methylethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6668-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Methyl-1-phenylpropan-1-amine (CAS Number 6668-27-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpropan-1-amine, with the CAS number 6668-27-5, is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure is characterized by a phenyl group and an isobutyl group attached to an amino-substituted carbon. As a structural isomer of other well-known phenethylamines such as phentermine and methamphetamine, it is anticipated to exhibit stimulant properties affecting the central nervous system (CNS). This technical guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, potential pharmacological actions, toxicological profile, and detailed experimental protocols for its synthesis and analysis. Due to the limited availability of data for this specific isomer, information from closely related structural analogs, particularly phentermine, is included to provide a more complete toxicological and pharmacological profile. It is crucial to note that while structurally similar, the biological activity of isomers can vary significantly.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 6668-27-5 | [1][2] |

| Molecular Formula | C₁₀H₁₅N | [1][3] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Phenylisobutylamine, α-(1-Methylethyl)benzenemethanamine | [3] |

| Appearance | White, odorless crystalline solid (predicted) | [3] |

| Solubility | Soluble in organic solvents, limited solubility in water (predicted) | [3] |

| SMILES | CC(C)C(C1=CC=CC=C1)N | [1] |

| InChI Key | UVXXBSCXKKIBCH-UHFFFAOYSA-N | [1] |

Synthesis and Analysis

Synthesis Protocol (Representative Method)

A plausible synthetic route for this compound can be adapted from methods used for structurally similar compounds. The following multi-step protocol is based on a patented method for the synthesis of related 2-methyl-1-substituted phenyl-2-propanamine compounds.[4]

Experimental Workflow for Synthesis

Caption: A four-step synthesis of this compound.

Detailed Methodology:

-

Step 1: Alkylation. In a suitable solvent such as THF, dioxane, toluene, or hexane, a substituted benzyl halide (e.g., benzyl chloride or bromide) is reacted with isobutyronitrile in the presence of an organic base at a temperature ranging from -78°C to 0°C to yield 2-methyl-1-substituted phenyl-2-butyronitrile.[4]

-

Step 2: Hydrolysis. The resulting 2-methyl-1-substituted phenyl-2-butyronitrile is then hydrolyzed using a base in a solvent at a reaction temperature between 80°C and 220°C to produce 2-methyl-1-substituted phenyl-2-butyric acid.[4]

-

Step 3: Curtius Rearrangement and Carbamate Formation. The 2-methyl-1-substituted phenyl-2-butyric acid is treated with diphenylphosphoryl azide in the presence of a weak base. After an initial reaction period, benzyl alcohol is added to the reaction mixture, which is then heated to between 40°C and 120°C to form 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl ester.[4]

-

Step 4: Deprotection. The benzyl carbamate protecting group is removed via catalytic hydrogenation. The carbamate is reacted with hydrogen gas in a suitable solvent at room temperature in the presence of a catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide to yield the final product, this compound.[4]

Analytical Protocols

Due to the presence of a chiral center, it is essential to separate and quantify the enantiomers of this compound. The following is a representative chiral HPLC method based on protocols for similar primary amines.[5][6]

Experimental Workflow for Chiral HPLC Analysis

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Detailed Methodology:

-

Instrumentation: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector.[6]

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as a cellulose or amylose phenylcarbamate derived column (e.g., CHIRALCEL® OD-H or LUX® Cellulose-3).[7]

-

Mobile Phase: A mixture of hexane and a polar organic modifier such as ethanol or isopropanol. For primary amines, the addition of a small amount of an amine modifier like diethylamine (DEA) is often necessary to improve peak shape. A typical mobile phase could be Hexane:Ethanol:DEA (90:10:0.1, v/v/v).[5][6]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: Ambient.[5]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).[7]

-

Sample Preparation: The sample is dissolved in the mobile phase to a suitable concentration.

-

Analysis: The prepared sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

GC-MS is a powerful technique for the identification and quantification of phenethylamines. The following is a representative protocol that can be adapted for this compound, based on methods for related compounds.[8]

Experimental Workflow for GC-MS Analysis

Caption: A general workflow for the GC-MS analysis of phenethylamines.

Detailed Methodology:

-

Instrumentation: An Agilent 7890 GC coupled to a 5977B MSD or equivalent.[8]

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Splitless mode at 250°C.

-

Oven Temperature Program: Initial temperature of 90°C, ramped to 300°C.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-550.

-

Sample Preparation and Derivatization: For biological samples, a liquid-liquid extraction is typically performed under basic conditions. The extracted analyte is then derivatized to improve its chromatographic properties and produce characteristic mass fragments. A common derivatizing agent for primary amines is pentafluoropropionic anhydride (PFPA).[8] The sample is incubated with PFPA, and after a workup, the final extract is reconstituted in a suitable solvent for injection.

Pharmacology (Inferred from Structural Analogs)

Direct pharmacological data for this compound is scarce. However, its structural similarity to phentermine allows for informed predictions about its mechanism of action.

Mechanism of Action

This compound is expected to act as a central nervous system stimulant. The primary mechanism is likely the release of monoamine neurotransmitters, particularly norepinephrine and dopamine, from presynaptic nerve terminals. It may also act as a reuptake inhibitor for these neurotransmitters.[3]

Proposed Signaling Pathway

Caption: Postulated signaling pathway for this compound.

Additionally, based on studies with phentermine, this compound may act as a competitive and reversible inhibitor of monoamine oxidase A (MAO-A).

Quantitative Pharmacological Data (Phentermine as a Proxy)

The following table summarizes the available quantitative pharmacological data for phentermine, which can serve as an estimate for the activity of this compound.

| Parameter | Target | Value | Species | Source |

| Kᵢ | Monoamine Oxidase A (MAO-A) | 85-88 µM | Rat |

Pharmacokinetics (Inferred from Phentermine)

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been reported. The data for phentermine is presented below as a likely approximation.

| Parameter | Value | Source |

| Bioavailability | High (almost 100%) | |

| Protein Binding | 17.5% | |

| Metabolism | Minimal (approx. 6% of dose) | |

| Elimination Half-life | 20-25 hours (urinary pH-dependent) | |

| Excretion | Primarily renal (62-85% as unchanged drug) |

Toxicology (Inferred from Phentermine)

The toxicological profile of this compound is not well-defined. The information below is based on the known adverse effects of phentermine.

Acute Toxicity

Specific LD₅₀ values for this compound are not available.

Adverse Effects

Common side effects associated with phentermine, and therefore potentially with this compound, include:

-

Cardiovascular: Tachycardia, hypertension, palpitations.

-

Central Nervous System: Restlessness, dizziness, insomnia, euphoria, tremor.

-

Gastrointestinal: Dry mouth, unpleasant taste, diarrhea, constipation.

Serious Toxicities

The use of phentermine has been associated with serious cardiovascular events, particularly when used in combination with other anorectic agents like fenfluramine. These include:

-

Valvular Heart Disease: There are reports of damage to heart valves in individuals who have taken phentermine.

-

Pulmonary Hypertension: A rare but serious condition of high blood pressure in the arteries of the lungs.

The proposed mechanism for these cardiotoxic effects involves the sympathomimetic and serotonergic actions of these compounds.

Conclusion

This compound (CAS 6668-27-5) is a phenethylamine derivative with a high potential for CNS stimulant activity. While direct experimental data for this specific compound is limited, its structural similarity to phentermine provides a basis for understanding its likely pharmacological, pharmacokinetic, and toxicological properties. This technical guide has summarized the available information and provided representative experimental protocols for its synthesis and analysis. Further research is needed to fully characterize the specific biological activities and safety profile of this compound. Researchers and drug development professionals should exercise caution and consider the data on structural analogs as preliminary and indicative rather than definitive.

References

- 1. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 6668-27-5: this compound [cymitquimica.com]

- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylisobutylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylisobutylamine, also known by its IUPAC name 1-phenylbutan-2-amine and synonyms such as α-ethylphenethylamine (AEPEA) and Butanphenamine, is a stimulant compound belonging to the phenethylamine and amphetamine chemical classes.[1][2][3] Structurally, it is a higher homologue of amphetamine, distinguished by an ethyl group at the alpha position of the side chain, in place of amphetamine's methyl group.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Phenylisobutylamine, details on its biological activity, and generalized experimental protocols for the determination of its key chemical characteristics.

It is important to note a nuance in its common name; "phenylisobutylamine" is considered a misnomer because the isobutylamine structure contains a branched chain. A more chemically accurate name following this nomenclature style would be "phenylsecbutylamine".[1][2][3]

Physicochemical Properties

Table 1: General Chemical Identifiers

| Property | Value | Reference |

| IUPAC Name | 1-phenylbutan-2-amine | [1][3] |

| Synonyms | α-ethylphenethylamine (AEPEA), Butanphenamine, B | [1][2][3] |

| CAS Number | 53309-89-0 | [1][3] |

| Molecular Formula | C₁₀H₁₅N | [1][3][5] |

| Molar Mass | 149.237 g·mol⁻¹ | [1][3] |

| Canonical SMILES | CCC(CC1=CC=CC=C1)N | [1] |

| InChI Key | IOLQWLOHKZENDW-UHFFFAOYSA-N | [1] |

Table 2: Known Physical and Chemical Properties

| Property | Value | Notes |

| Physical State | Powder | Commercial formulations are typically available as a powder. |

| Solubility | DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 10 mg/ml | Data from a commercial supplier.[6] As a primary amine, its solubility in aqueous solutions is expected to be pH-dependent. |

| pKa | Not experimentally determined. | As a primary amine, it is expected to be basic. For comparison, the pKa of the related compound phenethylamine is 9.83.[7] |

| Melting Point | Not experimentally determined. | For comparison, the melting point of the related compound 1-phenylethylamine is -65 °C.[8] |

| Boiling Point | Not experimentally determined. | For comparison, the boiling point of the related compound 1-phenylethylamine is 187 °C. |

Structural Relationships

1-Phenylisobutylamine's structure is closely related to other well-known psychoactive compounds, differing primarily in the alkyl substituent at the alpha-carbon. The following diagram illustrates its structural relationship to phenethylamine and amphetamine.

Biological Activity and Mechanism of Action

1-Phenylisobutylamine is characterized as a norepinephrine-dopamine releasing agent (NDRA).[1][3][4] Its pharmacological effects stem from its ability to induce the release of these key neurotransmitters in the brain. Animal studies have shown that it produces stimulant-like effects.[1][3] Compared to dextroamphetamine, it demonstrates significantly lower potency and a greater selectivity for promoting the release of norepinephrine over dopamine.[1][3][4]

The mechanism of action for NDRAs like 1-Phenylisobutylamine involves interaction with monoamine transporters. These drugs typically enter the presynaptic neuron and interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine and norepinephrine into synaptic vesicles.[7][9] This leads to an increase in the cytoplasmic concentration of these neurotransmitters, causing the reversal of their respective membrane transporters—the dopamine transporter (DAT) and the norepinephrine transporter (NET)—which then efflux the neurotransmitters from the presynaptic terminal into the synaptic cleft.[7][10]

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties for 1-Phenylisobutylamine are not specifically published. However, the following sections describe generalized, standard methodologies appropriate for a primary amine of this type.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[11]

Methodology: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Ensure the 1-Phenylisobutylamine sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[12][13]

-

Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount. The sample should be compacted to a height of 2-3 mm at the bottom of the tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[12][14]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find a rough estimate of the melting range.[12]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[14]

Determination of Solubility

Solubility testing helps to understand the behavior of the compound in various solvent systems, which is critical for formulation and in vitro assay development.

Methodology: General Solubility Test

-

Solvent Selection: Prepare a set of test tubes, each containing 2 mL of a different solvent (e.g., water, 1 M HCl, 1 M NaOH, ethanol, DMSO, DMF).[15]

-

Sample Addition: To each test tube, add a small, pre-weighed amount of 1-Phenylisobutylamine (e.g., 10 mg).

-

Mixing: Vigorously agitate each tube (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[6][8]

-

Observation: Visually inspect each tube for dissolution. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

-

pH Measurement (for aqueous solutions): For the tubes containing water, 1 M HCl, and 1 M NaOH, measure the pH using a calibrated pH meter or pH paper to correlate solubility with the ionization state of the amine.[15] As an amine, 1-Phenylisobutylamine is expected to be more soluble in acidic solutions due to the formation of a water-soluble ammonium salt.[8][16]

Determination of pKa

The pKa value quantifies the basicity of the amine functional group. Potentiometric titration is a highly accurate method for its determination.[17]

Methodology: Potentiometric Titration

-

Apparatus: Use a calibrated potentiometer or pH meter with a combination pH electrode.[18][19]

-

Sample Preparation: Accurately weigh a sample of 1-Phenylisobutylamine and dissolve it in a known volume of a suitable solvent, typically water or a water-methanol mixture to ensure full dissolution.[2] The solution should be dilute (e.g., 1 mM).[18][19] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[18][19]

-

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[18][19]

-

Titration: Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.[18]

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (the peak of the derivative curve). The pKa corresponds to the pH at the point where half of the volume of titrant needed to reach the equivalence point has been added.[17] The procedure should be repeated at least three times to ensure reproducibility.[18][19]

References

- 1. embibe.com [embibe.com]

- 2. enamine.net [enamine.net]

- 3. Phenylisobutylamine - Wikipedia [en.wikipedia.org]

- 4. Phenylisobutylamine - Wikiwand [wikiwand.com]

- 5. GSRS [precision.fda.gov]

- 6. chemhaven.org [chemhaven.org]

- 7. Norepinephrine–dopamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Phenethylamine - Wikipedia [en.wikipedia.org]

- 10. Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. westlab.com [westlab.com]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. moorparkcollege.edu [moorparkcollege.edu]

- 16. studylib.net [studylib.net]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on the Structural Analogs of 2-Methyl-1-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpropan-1-amine is a chemical scaffold that forms the basis for a variety of pharmacologically active compounds. As a derivative of phenethylamine, this structural motif is of significant interest in drug discovery and development due to its interactions with various targets within the central nervous system (CNS). The parent compound and its analogs are known to exhibit a range of activities, including CNS stimulant, anorectic, and receptor modulatory effects.

This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships (SAR) of this compound and its structural analogs. It is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of this chemical space for the development of novel therapeutic agents. The guide includes detailed experimental protocols for key synthetic and analytical methods, quantitative data for comparative analysis, and visualizations of relevant biological pathways.

Synthesis of Structural Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A patented method offers an improved total yield of nearly 50%, which is a significant increase from the approximately 15% yield of previous methods. This process avoids the use of highly toxic reagents like sodium cyanide, making it more suitable for larger-scale production. The general synthetic scheme involves a four-step process starting from substituted benzyl halides.

A general representation of this synthetic approach is as follows:

-

Alkylation: Substituted benzyl chloride reacts with isobutyronitrile in the presence of an organic base to form 2-methyl-1-substituted phenyl-2-butyronitrile.

-

Hydrolysis: The resulting nitrile is hydrolyzed using a base to yield 2-methyl-1-substituted phenyl-2-butyric acid.

-

Curtius Rearrangement: The butyric acid derivative undergoes a Curtius rearrangement in the presence of diphenylphosphoryl azide and benzyl alcohol to form a benzyl carbamate intermediate.

-

Deprotection: The final step involves the catalytic hydrogenation of the benzyl carbamate to yield the desired 2-methyl-1-substituted phenyl-2-propanamine.

This methodology allows for the introduction of a variety of substituents on the phenyl ring, enabling the generation of a library of analogs for SAR studies.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The pharmacological profile of this compound analogs is diverse and highly dependent on their structural modifications. The core structure is known to interact with monoamine transporters, and variations in substitution can impart selectivity and/or introduce activity at other receptors, such as kappa-opioid receptors. Furthermore, some analogs have been investigated for their hypolipidemic properties.

CNS Stimulant Activity and Monoamine Transporter Inhibition

Many analogs of this compound, such as phentermine (an isomer), act as CNS stimulants by increasing the levels of norepinephrine and dopamine in the synaptic cleft. This is primarily achieved through the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). The affinity for these transporters is a key determinant of the stimulant and anorectic properties of these compounds.

Table 1: Comparative Binding Affinities of Selected Phenethylamine Analogs at Monoamine Transporters

| Compound | Target | Ki (nM) |

| Phentermine | hDAT | 89.7 |

| hNET | 829 | |

| hSERT | 9253 | |

| Amphetamine | hDAT | 34.6 |

| hNET | 7.4 | |

| hSERT | 1797 | |

| Methylphenidate | hDAT | 137 |

| hNET | 34 | |

| hSERT | >10000 |

Note: Data for phentermine and amphetamine from Rothman et al. (2003). Data for methylphenidate from Gatley et al. (1996). This table provides a general comparison, and specific values may vary depending on experimental conditions.

Kappa-Opioid Receptor Antagonism

Recent research has explored the potential of N-substituted derivatives of this compound as kappa-opioid receptor (KOR) antagonists. KOR antagonists are of interest for the treatment of depression, anxiety, and substance use disorders. The structure-activity relationship in this area is still under investigation, but the nature of the N-substituent appears to be critical for potent and selective KOR antagonism. For instance, the compound PF-04455242, which contains a 2-methyl-1-propanamine core, has been identified as a high-affinity and selective KOR antagonist[1].

Table 2: In Vitro and In Vivo Activity of the KOR Antagonist PF-04455242

| Assay | Species | IC50 / ID50 (mg/kg) / Ki (nM) |

| KOR Binding (Ki) | Human | 3 nM |

| MOR Binding (Ki) | Human | 64 nM |

| DOR Binding (Ki) | Human | >4000 nM |

| KOR Agonist-Induced Analgesia Blockade (ID50) | Rat | 1.5 |

| MOR Agonist-Induced Analgesia Blockade (ID50) | Rat | 9.8 |

Data from Grimm et al. (2011).

Hypolipidemic Activity

A series of 3-amino-2-methyl-1-phenylpropanones, which are structurally related to this compound, have been synthesized and evaluated for their hypolipidemic activity. Several of these analogs demonstrated potent activity in lowering serum cholesterol and triglyceride levels in rodent models[2].

Table 3: Hypolipidemic Activity of Selected 3-Amino-2-methyl-1-phenylpropanone Analogs in Mice

| Compound | % Cholesterol Lowering | % Triglyceride Lowering |

| 4 | 63 | 33 |

| 5 | 58 | 37 |

| 17 | 42 | 54 |

Activity measured at 8 mg/kg/day for 16 days. Data from a study on hypolipidemic agents in rodents.[2]

Key Signaling Pathways

The pharmacological effects of this compound analogs are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and transporters, leading to the modulation of downstream signaling cascades.

Dopaminergic and Adrenergic Signaling

The stimulant effects of these compounds are primarily due to their ability to increase the synaptic concentrations of dopamine and norepinephrine. This leads to the activation of dopaminergic and adrenergic receptors, which are GPCRs that can couple to various G proteins (Gs, Gi/o, Gq) to initiate intracellular signaling.

Kappa-Opioid Receptor Signaling

KOR antagonists block the signaling cascade initiated by the binding of endogenous ligands like dynorphin. The KOR is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.

Detailed Experimental Protocols

General Synthesis of a this compound Analog

This protocol is a generalized procedure based on the improved synthesis method. Specific reaction conditions and purification methods may need to be optimized for different analogs.

Materials:

-

Substituted benzyl chloride

-

Isobutyronitrile

-

Organic base (e.g., LDA)

-

Anhydrous THF

-

Base for hydrolysis (e.g., KOH)

-

Diphenylphosphoryl azide

-

Benzyl alcohol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen source

-

Standard laboratory glassware and purification equipment

Procedure:

-

Step 1: Synthesis of 2-methyl-1-substituted phenyl-2-butyronitrile

-

Dissolve isobutyronitrile in anhydrous THF and cool to -78 °C.

-

Slowly add the organic base and stir for 30 minutes.

-

Add the substituted benzyl chloride dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the product by column chromatography.

-

-

Step 2: Synthesis of 2-methyl-1-substituted phenyl-2-butyric acid

-

Reflux the nitrile from Step 1 with a solution of KOH in a suitable solvent (e.g., ethanol/water).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture and extract the carboxylic acid product.

-

Purify by recrystallization or column chromatography.

-

-

Step 3: Synthesis of the Benzyl Carbamate Intermediate

-

Dissolve the carboxylic acid from Step 2 in an anhydrous solvent (e.g., toluene).

-

Add diphenylphosphoryl azide and a non-nucleophilic base (e.g., triethylamine) and heat the mixture.

-

After the formation of the isocyanate is complete, add benzyl alcohol and continue heating.

-

Cool the reaction and purify the resulting benzyl carbamate.

-

-

Step 4: Synthesis of 2-methyl-1-substituted phenyl-2-propanamine

-

Dissolve the benzyl carbamate from Step 3 in a suitable solvent (e.g., ethanol).

-

Add the Pd/C catalyst and subject the mixture to hydrogenation.

-

Filter the catalyst and concentrate the filtrate to obtain the final amine product.

-

The product can be further purified by distillation or salt formation.

-

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine transporter (DAT) and norepinephrine transporter (NET).

Materials:

-

Cell membranes prepared from cells stably expressing human DAT or NET.

-

Radioligand: [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET.

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Non-specific binding control (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET).

-

Test compounds dissolved in DMSO.

-

96-well plates, filter mats (GF/B), scintillation fluid, and a scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value. For non-specific binding control wells, add the unlabeled ligand.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through a pre-soaked filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by non-linear regression and calculate the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay using Synaptosomes

This protocol outlines a method for measuring the inhibition of dopamine or norepinephrine uptake into rat brain synaptosomes.

Materials:

-

Freshly prepared rat brain synaptosomes (e.g., from striatum for DAT, or frontal cortex for NET).

-

Krebs-Ringer-HEPES buffer.

-

Radiolabeled neurotransmitter: [3H]Dopamine or [3H]Norepinephrine.

-

Test compounds.

-

Uptake inhibitors for defining non-specific uptake (e.g., GBR 12909 for dopamine, desipramine for norepinephrine).

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain a synaptosomal pellet. Resuspend the pellet in assay buffer.

-

Pre-incubation: Pre-incubate synaptosomes with the test compound or vehicle for a set time at 37°C.

-

Uptake Initiation: Initiate uptake by adding the radiolabeled neurotransmitter.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters.

-

Washing and Counting: Wash the filters with ice-cold buffer and measure the retained radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the IC50 values for the inhibition of neurotransmitter uptake.

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the design of novel CNS-active agents. The existing body of research demonstrates that structural modifications to this core can lead to compounds with a range of pharmacological activities, from potent monoamine reuptake inhibitors to selective kappa-opioid receptor antagonists and potential hypolipidemic agents.

Future research in this area should focus on a more systematic exploration of the structure-activity relationships for various targets. The generation of comprehensive libraries of analogs with diverse substitution patterns, coupled with high-throughput screening against a panel of relevant receptors and transporters, will be crucial for the identification of lead compounds with improved potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the downstream signaling pathways modulated by these analogs will be essential for elucidating their mechanisms of action and predicting their therapeutic potential and possible side effects. The methodologies and data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Design and discovery of a selective small molecule κ opioid antagonist (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, PF-4455242) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 2-Methyl-1-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylpropan-1-amine, a structural analog of amphetamine, is a psychoactive compound that primarily functions as a monoamine releasing agent.[1] This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with monoamine transporters. Quantitative data on its potency at the dopamine and norepinephrine transporters are presented, along with detailed protocols for key in vitro assays. Furthermore, this document illustrates the associated signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of its molecular pharmacology.

Introduction

This compound, also known as β-Methylphenethylamine (BMPEA), is a synthetic compound belonging to the phenethylamine class.[2][3][4][5] Structurally similar to amphetamine, it exerts its effects as a central nervous system stimulant.[1] Its mechanism of action is centered on its ability to interact with and reverse the function of monoamine transporters, leading to an increase in the extracellular concentrations of key neurotransmitters.[1][6] This guide delves into the specifics of this mechanism, providing the quantitative data and methodological details necessary for advanced research and drug development.

Core Mechanism of Action: Monoamine Transporter Interaction

The primary molecular targets of this compound are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][6] Unlike uptake inhibitors that simply block the reuptake of neurotransmitters, this compound acts as a substrate for these transporters.[1] This substrate activity leads to a process known as reverse transport or efflux, where the normal direction of neurotransmitter flow is reversed, causing a significant release of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[1][6]

Quantitative Pharmacological Data

The potency of this compound and its analogs at monoamine transporters has been quantified in vitro. The following tables summarize the key findings from studies on rat brain synaptosomes and cells expressing the respective transporters.

Table 1: Potency (EC50, µM) for Monoamine Release

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

| This compound (BMPEA) | 1.22 ± 0.15 | 0.28 ± 0.04 |

| Amphetamine | 0.13 ± 0.01 | 0.03 ± 0.00 |

Data from Schindler et al., 2019.[1] Values represent the mean ± S.E.M. of the concentration of the compound that produces 50% of the maximal release of the respective neurotransmitter.

Table 2: Potency (IC50, µM) for Monoamine Uptake Inhibition

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) |

| This compound (BMPEA) | 7.85 ± 1.11 | 1.43 ± 0.19 |

| Amphetamine | 0.38 ± 0.05 | 0.11 ± 0.01 |

Data from Schindler et al., 2019.[1] Values represent the mean ± S.E.M. of the concentration of the compound that inhibits 50% of the uptake of the respective radiolabeled neurotransmitter.

Signaling Pathways

The interaction of this compound with monoamine transporters initiates a cascade of events leading to neurotransmitter release. As a substrate, it is transported into the presynaptic terminal. Inside the neuron, it can disrupt the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2) and also alkalinize the synaptic vesicles, leading to an increase in cytosolic monoamine concentrations.[6][7][8][9] This elevated cytosolic concentration, coupled with the interaction of the compound with the plasma membrane transporter, facilitates the reversal of the transporter's function, resulting in efflux. Additionally, amphetamine-like substances can activate the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor, which can further modulate transporter function through phosphorylation, contributing to the efflux mechanism.[10][11]

Signaling Pathway of this compound

Experimental Protocols

The following protocols describe standard in vitro methods for characterizing the interaction of compounds like this compound with monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or norepinephrine transporter (hNET).[12][13][14]

-

Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic).[13][15]

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).[15]

-

Radiolabeled substrate (e.g., [³H]dopamine or [³H]norepinephrine).[15]

-

Test compound (this compound).

-

Reference inhibitor (e.g., GBR 12909 for DAT, desipramine for NET).[15]

-

96-well cell culture plates.

-

Scintillation cocktail and microplate scintillation counter.[15][16]

Procedure:

-

Cell Culture: Culture HEK293-hDAT or hNET cells in T75 flasks. The day before the assay, seed the cells into a 96-well plate at a density of 40,000-60,000 cells per well and allow them to attach overnight.[13][15]

-

Preparation of Solutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. Prepare the radiolabeled substrate solution in the assay buffer at a concentration close to its Km value.[15]

-

Assay: a. Aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer.[15] b. Add 50 µL of the diluted test compound or reference inhibitor to the respective wells. Include wells for total uptake (vehicle) and non-specific uptake (high concentration of reference inhibitor).[15] c. Pre-incubate the plate at 37°C for 10-20 minutes.[15] d. Initiate uptake by adding 50 µL of the radiolabeled substrate solution to all wells.[15] e. Incubate for a predetermined time (e.g., 10 minutes) at 37°C.[15] f. Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[15]

-

Quantification: a. Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for at least 30 minutes.[15] b. Transfer the lysate to scintillation vials or a compatible 96-well plate. c. Add scintillation cocktail and quantify the radioactivity using a microplate scintillation counter.[15][16]

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[15]

Workflow for Monoamine Transporter Uptake Inhibition Assay

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a preloaded radiolabeled monoamine from synaptosomes.

Materials:

-

Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine).[17][18][19][20]

-

Assay buffer (e.g., Krebs-Ringer buffer).[17]

-

Radiolabeled monoamine (e.g., [³H]dopamine or [³H]norepinephrine).

-

Test compound (this compound).

-

Reference releasing agent (e.g., d-amphetamine).

-

Scintillation counter.[16]

Procedure:

-

Synaptosome Preparation: a. Homogenize fresh rat brain tissue in ice-cold sucrose buffer.[17][18][19][20] b. Perform differential centrifugation to obtain a crude synaptosomal pellet (P2 fraction).[18][19][20] c. Resuspend the synaptosomal pellet in assay buffer.[17]

-

Radiolabel Loading: a. Incubate the synaptosomes with the respective [³H]monoamine for 30 minutes at 37°C to allow for uptake. b. Wash the synaptosomes with fresh buffer to remove excess radiolabel.

-

Release Experiment: a. Aliquot the loaded synaptosomes into tubes containing increasing concentrations of the test compound or a reference releasing agent. b. Incubate for 10 minutes at 37°C. c. Terminate the reaction by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.

-

Quantification: a. Measure the radioactivity in the supernatant (released monoamine) and the synaptosomal pellet (retained monoamine) using a scintillation counter.

-

Data Analysis: Calculate the percentage of total radioactivity released for each concentration of the test compound. Plot the percentage of release against the logarithm of the test compound concentration to determine the EC50 value.

Workflow for Monoamine Release Assay

Conclusion

This compound is a potent monoamine releasing agent with a preference for the norepinephrine transporter over the dopamine transporter. Its mechanism of action involves a complex interplay with monoamine transporters, leading to reverse transport and a subsequent increase in extracellular neurotransmitter levels. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology of this and related compounds. A thorough understanding of its mechanism is crucial for both elucidating its physiological effects and for the development of novel therapeutics targeting the monoaminergic system.

References

- 1. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H15N | CID 4962875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (R)-2-Methyl-1-phenylpropan-1-amine | C10H15N | CID 7129626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. crescentchemical.com [crescentchemical.com]

- 6. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

2-Methyl-1-phenylpropan-1-amine as a Central Nervous System Stimulant: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropan-1-amine as a central nervous system (CNS) stimulant. Due to the limited availability of specific pharmacological data for this compound, this guide leverages extensive research on its close structural analogs, including amphetamine, methamphetamine, and its constitutional isomer phentermine, to infer its potential mechanism of action, pharmacological profile, and necessary experimental evaluation. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, quantitative data for analogous compounds, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure, featuring a phenyl group and an alpha-methyl group on the propyl amine backbone, is closely related to well-characterized CNS stimulants such as amphetamine.[1] This structural similarity strongly suggests that this compound likely exhibits psychostimulant properties by modulating monoaminergic neurotransmission.[2][3] The primary mechanism of action for amphetamine-like stimulants involves the elevation of extracellular levels of dopamine (DA), norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1] This is achieved through a combination of inhibiting the reuptake of these neurotransmitters via their respective transporters (DAT, NET, and SERT) and promoting their non-vesicular release.[4][5]

This guide will synthesize the current understanding of amphetamine-like pharmacology to provide a predictive framework for the study of this compound.

Mechanism of Action

The CNS stimulant effects of phenethylamines are primarily mediated by their interaction with monoamine transporters and vesicular monoamine transporter 2 (VMAT2).[1][4]

2.1. Interaction with Monoamine Transporters (DAT, NET, SERT)

This compound is predicted to act as a substrate for DAT, NET, and SERT. This interaction leads to two key effects:

-

Competitive Inhibition of Reuptake: By binding to the transporters, the compound competitively inhibits the reuptake of DA, NE, and 5-HT from the synaptic cleft, thereby prolonging their presence and action on postsynaptic receptors.[6]

-

Transporter-Mediated Efflux (Reverse Transport): Upon entering the presynaptic neuron, amphetamine-like compounds disrupt the proton gradient of synaptic vesicles via VMAT2 inhibition, leading to an increase in cytosolic monoamine concentrations.[5] This high cytosolic concentration, in conjunction with the stimulant's interaction with the transporter, induces a conformational change in the transporter, causing it to reverse its direction of transport and release neurotransmitters into the synapse.[4][6]

2.2. Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

By inhibiting VMAT2, this compound likely disrupts the sequestration of monoamines into synaptic vesicles.[7] This leads to an accumulation of neurotransmitters in the neuronal cytoplasm, creating a readily available pool for reverse transport.[5]

2.3. Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Amphetamine and its analogs are agonists at the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[7] Activation of TAAR1 can lead to the phosphorylation of DAT, which contributes to the efflux of dopamine.[7]

Signaling Pathway Diagram

Caption: Predicted signaling pathway of this compound.

Pharmacological Data (Analog Compounds)

The following tables summarize the in vitro binding and inhibition potencies of amphetamine, methamphetamine, and phentermine at human and rodent monoamine transporters. These values provide a reference range for the expected activity of this compound.

Table 1: Monoamine Transporter Inhibition Constants (Ki, µM) of Analogous CNS Stimulants

| Compound | DAT (human) | NET (human) | SERT (human) | DAT (mouse) | NET (mouse) | SERT (mouse) | Reference(s) |

| Amphetamine | 0.64 | 0.07 | 38 | ~0.6 | ~0.1 | ~20-40 | [8][9] |

| Methamphetamine | ~0.5 | ~0.1 | ~10-40 | ~0.5 | ~0.1 | ~10-40 | [8][9] |

| Phentermine | ~1.0 | ~0.1 | ~15 | N/A | N/A | N/A | [10] |

N/A: Data not available

Table 2: In Vivo Dopamine Release in Striatum (Microdialysis)

| Compound | Dose | Route | % Increase in Dopamine (Peak) | Brain Region | Species | Reference(s) |

| Amphetamine | 4 mg/kg | i.p. | >1000% | Striatum | Rat | [11] |

| Methamphetamine | 1 mg/kg | i.p. | ~800% | Striatum | Rat | [12] |

| Methamphetamine | 5 mg/kg | i.p. | >1000% | Striatum | Rat | [13][14] |

Experimental Protocols

Detailed characterization of this compound requires a suite of in vitro and in vivo assays. The following are generalized protocols based on standard methodologies for CNS stimulants.

4.1. Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of the test compound for DAT, NET, and SERT.

Experimental Workflow Diagram

Caption: Generalized workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize brain tissue rich in the target transporter (e.g., striatum for DAT) or cells expressing the recombinant human transporter in ice-cold buffer.[15][16]

-

Centrifuge the homogenate to pellet the cell membranes.[17]

-

Wash and resuspend the membrane pellet in assay buffer.[16]

-

Determine protein concentration using a standard method (e.g., BCA assay).[17]

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound (this compound).[15]

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).[15]

-

Incubate at a defined temperature and duration to reach equilibrium.[16]

-

-

Filtration and Detection:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.[15]

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

-

4.2. In Vivo Microdialysis

This technique measures the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following administration of the test compound.[18][19]

Experimental Workflow Diagram

Caption: Generalized workflow for an in vivo microdialysis experiment.

Methodology:

-

Surgical Implantation:

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.[21]

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[18]

-

Allow for an equilibration period to establish a stable baseline.[18]

-

Collect several baseline dialysate samples.[18]

-

-

Drug Administration and Sample Collection:

-

Administer this compound via the desired route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples at regular intervals for a predetermined period.[20]

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[18]

-

Express the results as a percentage change from the baseline neurotransmitter levels.

-

Structure-Activity Relationships (SAR)

The pharmacological profile of phenethylamines is highly dependent on their structural features.[2][3][22]

-

Alpha-Methylation: The methyl group on the alpha-carbon (adjacent to the amine) in compounds like amphetamine and, presumably, this compound, provides resistance to metabolism by monoamine oxidase (MAO), thereby increasing their bioavailability and duration of action compared to phenethylamine.[3]

-

N-Alkylation: N-methylation (as in methamphetamine) generally increases potency and lipophilicity, leading to enhanced CNS penetration and greater central versus peripheral effects.[3] this compound is a primary amine, which may influence its potency and selectivity profile compared to N-methylated analogs.

-

Positional Isomerism: The position of the methyl group on the propyl chain is critical. For instance, phentermine (2-methyl-2-phenylpropan-1-amine), a constitutional isomer, has a different pharmacological profile, with a primary effect on norepinephrine and dopamine transporters.[10]

Conclusion

While direct experimental data on this compound is limited, its structural analogy to amphetamine provides a strong basis for predicting its function as a CNS stimulant. It is expected to act as a monoamine transporter substrate, inhibiting reuptake and promoting the efflux of dopamine and norepinephrine, which are the canonical mechanisms of action for this class of compounds. The experimental protocols and comparative data from its well-characterized analogs presented in this guide offer a robust framework for the empirical investigation of this compound. Future research should focus on conducting in vitro binding and uptake assays, along with in vivo microdialysis studies, to definitively characterize its pharmacological profile and ascertain its potency and selectivity at the monoamine transporters. Such studies will be crucial for understanding its potential therapeutic applications and abuse liability.

References

- 1. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Activity Relationship of sympathomimetic agents.pdf [slideshare.net]

- 4. Amphetamine Mechanisms and Actions at the Dopamine Terminal Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Is phentermine an inhibitor of monoamine oxidase? A critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Methamphetamine-stimulated striatal dopamine release declines rapidly over time following microdialysis probe insertion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Attenuation of methamphetamine induced dopaminergic neurotoxicity by flupirtine: microdialysis study on dopamine release and free radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pure.skku.edu [pure.skku.edu]

An In-depth Technical Guide to the Pharmacology of 2-Methyl-1-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-phenylpropan-1-amine is a primary amine of the phenethylamine class, structurally related to well-known central nervous system (CNS) stimulants. While specific pharmacological data for this compound is not extensively available in public literature, its structural similarity to amphetamine and other related compounds suggests a likely mechanism of action involving the modulation of monoamine neurotransmitter systems. This guide synthesizes the predicted pharmacology of this compound based on structure-activity relationships of analogous compounds, details the experimental protocols required for its full pharmacological characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound, a structural analog of amphetamine, is anticipated to act as a CNS stimulant. Its core structure, a phenylpropylamine skeleton, is a key pharmacophore for interaction with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Compounds that inhibit this reuptake or promote the release of these neurotransmitters can have profound effects on mood, attention, and arousal. Given the therapeutic and abuse potential of compounds in this class, a thorough understanding of the pharmacology of novel analogs like this compound is of significant interest to the scientific community.

Predicted Pharmacological Profile

Based on the extensive literature on structurally similar phenethylamines, this compound is hypothesized to be a monoamine transporter inhibitor and/or a substrate for these transporters, leading to neurotransmitter release.

Mechanism of Action

The primary mechanism of action for amphetamine-like compounds involves the disruption of normal monoamine transporter function. This can occur through two main pathways:

-

Reuptake Inhibition: The compound binds to the transporter protein, blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft into the presynaptic neuron. This increases the concentration and duration of action of the neurotransmitter in the synapse.

-

Neurotransmitter Release: The compound is transported into the presynaptic neuron by the monoamine transporters. Once inside, it can interfere with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters.[1] This, in turn, causes a reversal of the direction of transport by DAT, NET, and/or SERT, resulting in the non-vesicular release of neurotransmitters into the synapse.[1]

Structure-Activity Relationships

The affinity and selectivity of phenethylamines for the different monoamine transporters are influenced by their chemical structure. For instance, amphetamine and methamphetamine show the highest potency for NET, followed by DAT, and are significantly less potent at SERT.[2] In contrast, some derivatives with specific substitutions exhibit higher potency at SERT.[2] The specific substitution pattern of this compound, with a methyl group at the 2-position of the propyl chain, will determine its unique pharmacological profile.

Quantitative Pharmacological Data (Representative)

| Compound | Transporter | Assay Type | Ki (nM) | Reference |

| Amphetamine | DAT | [3H]WIN 35,428 Binding | ~500 | [2] |

| NET | [3H]Nisoxetine Binding | ~100 | [2] | |

| SERT | [3H]Paroxetine Binding | ~20,000-40,000 | [2] | |

| Methamphetamine | DAT | [3H]WIN 35,428 Binding | ~500 | [2] |

| NET | [3H]Nisoxetine Binding | ~100 | [2] | |

| SERT | [3H]Paroxetine Binding | ~10,000-40,000 | [2] |

Experimental Protocols

To fully characterize the pharmacology of this compound, a series of in vitro experiments are necessary. The following are detailed protocols for key assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

-

Tissue Homogenization: Brain tissue from a suitable animal model (e.g., rat striatum for DAT, frontal cortex for NET) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Pelleting Membranes: The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes containing the transporters.

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.

-

Final Preparation: The final pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined (e.g., using a BCA protein assay).

-

Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]paroxetine for SERT), and varying concentrations of the test compound (this compound).

-

Total and Nonspecific Binding: For each assay, include wells for total binding (radioligand and membranes only) and nonspecific binding (radioligand, membranes, and a high concentration of a known potent inhibitor for the target transporter).

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by nonlinear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the relevant transporter.

-

Homogenization: Dissect the brain region of interest in ice-cold sucrose buffer (e.g., 0.32 M sucrose).

-

Centrifugation: Homogenize the tissue and centrifuge at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular debris.

-

Pelleting Synaptosomes: Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

-

Resuspension: Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound or vehicle.

-

Initiation of Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to initiate the uptake reaction.

-

Incubation: Incubate for a short period at 37°C.

-

Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter and washing with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity retained by the filters.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake.

Visualizations

Signaling Pathway

References

An In-Depth Technical Guide on the Dopamine and Norepinephrine Releasing Activity of 2-Methyl-1-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted phenethylamines are a broad class of compounds known for their diverse pharmacological effects, primarily mediated through their interactions with monoamine transporters. 2-Methyl-1-phenylpropan-1-amine, as a structural analog of amphetamine and methamphetamine, is expected to function as a releasing agent for the monoamine neurotransmitters dopamine (DA) and norepinephrine (NE). This activity is central to its predicted stimulant properties. The precise potency and efficacy of this compound at the dopamine transporter (DAT) and norepinephrine transporter (NET) are crucial determinants of its overall pharmacological profile.

Predicted Mechanism of Action

Based on the pharmacology of structurally similar compounds, this compound is anticipated to exert its effects through the following mechanisms:

-

Substrate for Monoamine Transporters: It is predicted to be a substrate for both DAT and NET, allowing it to be transported into the presynaptic neuron.

-

Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Once inside the neuron, it is expected to interfere with the function of VMAT2, leading to the leakage of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

-

Transporter-Mediated Efflux (Reverse Transport): The resulting increase in cytosolic monoamine concentrations is predicted to cause the reversal of DAT and NET function, leading to the non-vesicular release of dopamine and norepinephrine into the synaptic cleft.

This cascade of events would lead to a significant increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission.

Quantitative Data (Hypothetical)

As no specific in vitro data for this compound has been identified, the following table presents a hypothetical summary of the types of quantitative data that would be generated from the experimental protocols described in the subsequent section. These values are for illustrative purposes and are based on the known potencies of related amphetamine isomers.

| Assay Type | Target | Parameter | Hypothetical Value (nM) |

| Release Assay | Dopamine Transporter (DAT) | EC50 | 50 - 200 |

| Norepinephrine Transporter (NET) | EC50 | 20 - 100 | |

| Uptake Inhibition Assay | Dopamine Transporter (DAT) | IC50 | 100 - 500 |

| Norepinephrine Transporter (NET) | IC50 | 50 - 250 |

Note: EC50 (half-maximal effective concentration) in release assays indicates the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. IC50 (half-maximal inhibitory concentration) in uptake inhibition assays indicates the concentration of the compound required to inhibit 50% of the radiolabeled substrate uptake. Lower values indicate higher potency.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the dopamine and norepinephrine releasing activity of novel psychoactive compounds.

Synaptosome Preparation

This protocol describes the isolation of nerve terminals (synaptosomes) from rodent brain tissue, which are essential for in vitro transporter assays.

Workflow for Synaptosome Preparation

Caption: Workflow for the preparation of brain synaptosomes.

Neurotransmitter Release Assay

This assay directly measures the ability of a test compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.

Workflow for Neurotransmitter Release Assay

Potential Therapeutic Applications of 2-Methyl-1-phenylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methyl-1-phenylpropan-1-amine is a chemical compound with structural similarities to controlled substances. This document is intended for research and informational purposes only and does not constitute an endorsement or recommendation for its use. The synthesis, possession, and distribution of this and structurally related compounds are subject to strict legal regulations.

Executive Summary

This compound (CAS: 6668-27-5) is a chiral organic compound belonging to the substituted phenethylamine class.[1] Structurally analogous to known central nervous system (CNS) stimulants like amphetamine, its mechanism of action is hypothesized to involve the release of monoamine neurotransmitters, primarily dopamine and norepinephrine.[1] This profile suggests potential therapeutic applications in disorders characterized by catecholaminergic dysfunction, such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] However, publicly available, peer-reviewed pharmacological data and dedicated preclinical or clinical studies on this specific molecule are scarce. This guide synthesizes the available information, outlines its theoretical mechanism of action, and presents standardized experimental protocols for its pharmacological evaluation.

Chemical and Physical Properties

This compound is a primary amine with a molecular formula of C₁₀H₁₅N and a molecular weight of 149.23 g/mol .[1] Its structure includes a phenyl group and an isobutyl group attached to an amino-methane core. The presence of a chiral center at the carbon atom bonded to the phenyl and amino groups results in two enantiomers, (R)- and (S)-2-methyl-1-phenylpropan-1-amine. The specific stereochemistry can significantly influence pharmacological activity.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 6668-27-5 |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Class | Substituted Phenethylamine |

Hypothesized Mechanism of Action: Monoamine Release

Based on its structural similarity to amphetamine and related stimulants, this compound is presumed to act as a monoamine releasing agent.[1] This mechanism is distinct from reuptake inhibition and involves interaction with plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT).

The proposed signaling pathway is as follows:

-

Transport into Presynaptic Neuron: The lipophilic nature of the compound allows it to cross the neuronal membrane, after which it is a substrate for monoamine transporters (DAT and NET).

-

Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Inside the neuron, the compound disrupts the proton gradient of synaptic vesicles by interacting with VMAT2. This leads to the efflux of neurotransmitters (dopamine, norepinephrine) from the vesicles into the cytoplasm.

-